N-(4,4-difluorocyclohexyl)methanesulfonamide

Description

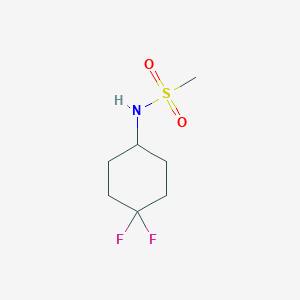

N-(4,4-Difluorocyclohexyl)methanesulfonamide (CAS: 1564646-80-5) is a sulfonamide derivative characterized by a 4,4-difluorocyclohexyl group attached to a methanesulfonamide moiety. Its molecular formula is C₇H₁₃F₂NO₂S, with a molecular weight of 213.25 g/mol. The compound is supplied as a white powder and is cataloged under the IUPAC name “(4,4-difluorocyclohexyl)methanesulfonamide”. Key identifiers include PubChem CID 112639863 and MDL Number MFCD26064733. While safety data remains unavailable, the compound is offered in high-purity grades (99%–99.999%) for research applications .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2S/c1-13(11,12)10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXGDCZIAXNLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Properties

N-(4,4-Difluorocyclohexyl)methanesulfonamide (CAS 1564646-80-5) has the molecular formula C₇H₁₃F₂NO₂S and a molecular weight of 213.25 g/mol . Its structure features a 4,4-difluorocyclohexyl group bonded to a methanesulfonamide moiety, confirmed by its SMILES notation C1CC(CCC1CS(=O)(=O)N)(F)F . The compound’s synthesis hinges on two critical steps:

- Preparation of the 4,4-difluorocyclohexyl intermediate.

- Sulfonylation to introduce the methanesulfonamide group.

Synthesis of the 4,4-Difluorocyclohexyl Intermediate

Fluorination Strategies

The 4,4-difluorocyclohexyl group is typically synthesized via fluorination of cyclohexane precursors. A prominent method, described in CN105061188B , involves:

- Starting material : 4-Keto cyclohexyl acetate.

- Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) at -10°C to 5°C yields a mixture of 4,4-difluorocyclohexyl acetate and 4-fluoro-3-cyclohexenyl acetate .

- Oxidation and hydrolysis : Hydrogen peroxide and acetic acid oxidize alkene byproducts, followed by ester hydrolysis under basic conditions (NaOH, pH 11) to produce 4,4-difluorocyclohexyl carboxylic acid .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | DAST, -10°C to 5°C | ~70 |

| Oxidation | H₂O₂ (30%), acetic acid, 50°C | ~85 |

| Hydrolysis | NaOH, ethanol, 0–60°C | ~90 |

This three-step process achieves a 64% overall yield for the difluorinated carboxylic acid.

Sulfonylation to Form this compound

Methanesulfonylation

The final step involves reacting 4,4-difluorocyclohexylamine with methanesulfonyl chloride under controlled conditions:

- Solvent : Dichloromethane or tetrahydrofuran.

- Base : Triethylamine (2.0 eq) to neutralize HCl byproduct.

- Temperature : 0°C to room temperature.

Representative Protocol:

- Dissolve 4,4-difluorocyclohexylamine (1.0 eq) in anhydrous dichloromethane.

- Add triethylamine (2.0 eq) and cool to 0°C.

- Slowly add methanesulfonyl chloride (1.1 eq) via syringe.

- Stir for 12 hours at room temperature.

- Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : While explicit yields are unreported in the sources, similar sulfonylation reactions typically achieve 75–90% efficiency .

Industrial-Scale Considerations

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonamide moiety can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Thiazole Carboxamide Derivatives (Compounds 108–111)

Key Features :

- Core Structure : Thiazole ring with carboxamide linkage to 4,4-difluorocyclohexylamine.

- Functional Groups : Varied substituents (e.g., trimethoxybenzamido, phenyl, hydroxyphenyl).

- Synthesis : Synthesized via ester hydrolysis followed by HATU-mediated coupling with 4,4-difluorocyclohexylamine (yields: 35%–78%) .

Comparison :

| Compound | Molecular Formula | Key Substituent | Yield (%) |

|---|---|---|---|

| 108 | C₂₉H₃₄F₂N₄O₅S | 3-Methylbutyl, trimethoxybenzamido | 78 |

| 109 | C₃₂H₃₄F₂N₄O₅S | 2-Phenylethyl, trimethoxybenzamido | 67 |

| 110 | C₃₂H₃₄F₂N₄O₆S | 4-Hydroxyphenylethyl | 35 |

| 111 | C₂₇H₃₃F₂N₅O₅S | Pyrrolidinyl, trimethoxybenzoyl | 39 |

Quinazolinone-Thioacetamide Derivatives (Compound 7)

Key Features :

Comparison :

- However, the acetamide linkage differs from the sulfonamide group in the target compound, altering electronic properties and metabolic pathways .

Bromodomain Inhibitors (Ki Data)

Key Features :

Comparison :

- The extended aromatic system (pyrrolopyridine) and ether linkage differentiate this compound from the target. The methanesulfonamide group is retained, but its placement on a phenyl ring versus a cyclohexane likely impacts target selectivity and potency.

Pyridinyl Methanesulfonamide Derivatives ()

Key Features :

Comparison :

- However, the increased molecular weight (357.39 g/mol vs. 213.25 g/mol) may reduce bioavailability compared to the target compound .

Biological Activity

N-(4,4-difluorocyclohexyl)methanesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorocyclohexyl moiety attached to a methanesulfonamide group. The presence of fluorine atoms enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. This structure allows for the formation of hydrogen bonds with various biological targets, influencing their activity and function.

The mechanism of action for this compound involves several pathways:

- Target Interaction : The compound is believed to interact with specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, particularly those involved in inflammation and cancer progression.

- Pharmacokinetics : The methanesulfonamide group contributes to the compound's pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. It has been investigated as a biochemical probe for its potential to reduce inflammation in various models. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions characterized by chronic inflammation.

Anticancer Activity

The compound is also being explored for its anticancer potential. Studies suggest that it may inhibit tumor growth by modulating key signaling pathways associated with cancer cell proliferation. For instance, it has been shown to affect the Hippo signaling pathway, which plays a critical role in regulating cell growth and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- In Vitro Studies : In vitro assays demonstrated that this compound could effectively reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest. Notably, it showed enhanced effects in cells overexpressing specific transcription factors associated with tumorigenesis .

- Animal Models : In vivo studies using mouse xenograft models revealed that treatment with this compound resulted in significant tumor regression compared to control groups. These findings support its potential as an effective therapeutic agent against certain cancers .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(4,4-difluorocyclohexyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydrolysis of ester precursors followed by coupling with 4,4-difluorocyclohexylamine (as seen in thiazole-4-carboxamide syntheses) is a viable route . Key optimizations include:

- Temperature control : Maintain 60–80°C for amide bond formation to prevent side reactions.

- Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural elucidation : Use ¹H/¹³C NMR to confirm the sulfonamide group and cyclohexyl substituents. For example, the methanesulfonamide proton typically resonates at δ 3.0–3.5 ppm .

- Purity assessment : HPLC with UV detection (λ = 210–254 nm) ensures minimal impurities .

- Mass confirmation : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 268.08) .

Q. What physicochemical properties are pivotal for handling this compound in research?

- Methodological Answer :

- Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (<1 mg/mL). Pre-solubilize in DMSO for biological assays .

- Stability : Store at –20°C under inert gas to prevent hydrolysis of the sulfonamide group. Monitor degradation via periodic HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Analog synthesis : Modify the cyclohexyl group (e.g., introduce hydroxyl or methyl groups) and the sulfonamide moiety (e.g., replace with carbamate) .

- Biological testing : Screen analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays. Compare IC₅₀ values to establish SAR trends .

- Computational modeling : Perform QSAR studies with descriptors like logP, polar surface area, and electrostatic potential maps to predict activity .

Q. What experimental approaches resolve discrepancies between computational predictions and observed bioactivity?

- Methodological Answer :

- Validate binding modes : Use molecular docking (e.g., AutoDock Vina) followed by site-directed mutagenesis of predicted target residues .

- Assay conditions : Ensure compound solubility (via DLS measurements) and rule out aggregation artifacts using detergents like Tween-80 .

- Metabolite screening : Incubate the compound with liver microsomes to identify active metabolites that may contribute to observed effects .

Q. How does the 4,4-difluorocyclohexyl moiety influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The difluoro group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (tested via Caco-2 cell monolayers) .

- Metabolic stability : Assess half-life (t₁/₂) in human liver microsomes. Fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme inhibition : The sulfonamide group may coordinate with zinc ions in metalloenzymes (e.g., carbonic anhydrase). Confirm via UV-Vis spectroscopy and EDTA competition assays .

- Receptor modulation : Use radioligand binding assays (e.g., ³H-labeled antagonists) to determine Ki values for GPCR targets .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic and spectroscopic data?

- Methodological Answer :

- Cross-validation : Compare X-ray crystallography data (e.g., bond lengths from ) with DFT-optimized structures. Discrepancies >0.05 Å suggest experimental artifacts .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution, which may explain differences from solid-state data .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 268.08 g/mol (calculated) | |

| HPLC Retention Time | 8.2 min (C18 column, 70:30 MeOH:H₂O) | |

| Solubility in DMSO | >50 mg/mL | |

| Predicted logP | 2.1 (ChemAxon) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.